molecular formula C8H18Se2 B14168865 Di(butan-2-yl)diselane CAS No. 56592-98-4

Di(butan-2-yl)diselane

Cat. No.: B14168865
CAS No.: 56592-98-4
M. Wt: 272.2 g/mol
InChI Key: FJMJPIFAAYBKCP-UHFFFAOYSA-N
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Description

Di(butan-2-yl)diselane is an organoselenium compound characterized by the presence of two butan-2-yl groups attached to a diselane (Se-Se) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(butan-2-yl)diselane can be synthesized through the reaction of butan-2-yl lithium with selenium. The reaction typically involves the following steps:

  • Preparation of butan-2-yl lithium by reacting butan-2-yl bromide with lithium metal in anhydrous ether.
  • Reaction of butan-2-yl lithium with elemental selenium to form this compound.

The reaction conditions generally require low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature control and solvent selection, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Di(butan-2-yl)diselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound to selenides.

    Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of groups.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various alkyl or aryl diselanes, depending on the substituent introduced.

Scientific Research Applications

Di(butan-2-yl)diselane has several applications in scientific research:

Mechanism of Action

The mechanism by which di(butan-2-yl)diselane exerts its effects, particularly in biological systems, involves the interaction of selenium atoms with cellular components. Selenium can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in the context of its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Di(phenyl)diselane: Another organoselenium compound with phenyl groups instead of butan-2-yl groups.

    Di(methyl)diselane: Contains methyl groups attached to the diselane bond.

    Di(ethyl)diselane: Features ethyl groups instead of butan-2-yl groups.

Uniqueness

Di(butan-2-yl)diselane is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other diselanes

Properties

CAS No.

56592-98-4

Molecular Formula

C8H18Se2

Molecular Weight

272.2 g/mol

IUPAC Name

2-(butan-2-yldiselanyl)butane

InChI

InChI=1S/C8H18Se2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

FJMJPIFAAYBKCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Se][Se]C(C)CC

Origin of Product

United States

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